BRD4 ligand-Linker Conjugate 1 (TFA)

PROTAC linker SAR BRD4 degradation DC50 ternary complex geometry

BRD4 ligand-Linker Conjugate 1 (TFA), also designated compound 106-1, is a target protein ligand-linker conjugate comprising a JQ1-derived BRD4 bromodomain-binding warhead tethered to a six-carbon aminohexyl linker, supplied as the trifluoroacetic acid (TFA) salt. With a molecular formula of C30H31ClF3N7O2 and molecular weight of 614.06 g/mol, it exists as a light yellow to brown viscous liquid at room temperature.

Molecular Formula C30H31ClF3N7O2
Molecular Weight 614.1 g/mol
Cat. No. B12394596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4 ligand-Linker Conjugate 1 (TFA)
Molecular FormulaC30H31ClF3N7O2
Molecular Weight614.1 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)CCCCCCN)C(=NC25CC5)C6=CC=C(C=C6)Cl.C(=O)(C(F)(F)F)O
InChIInChI=1S/C28H30ClN7.C2HF3O2/c1-19-33-34-27-28(12-13-28)32-26(20-6-9-23(29)10-7-20)24-16-21(8-11-25(24)36(19)27)22-17-31-35(18-22)15-5-3-2-4-14-30;3-2(4,5)1(6)7/h6-11,16-18H,2-5,12-15,30H2,1H3;(H,6,7)
InChIKeyHNPOXCZRCBYENV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BRD4 Ligand-Linker Conjugate 1 (TFA): A JQ1-Derived Aminohexyl Intermediate for PROTAC Synthesis


BRD4 ligand-Linker Conjugate 1 (TFA), also designated compound 106-1, is a target protein ligand-linker conjugate comprising a JQ1-derived BRD4 bromodomain-binding warhead tethered to a six-carbon aminohexyl linker, supplied as the trifluoroacetic acid (TFA) salt . With a molecular formula of C30H31ClF3N7O2 and molecular weight of 614.06 g/mol, it exists as a light yellow to brown viscous liquid at room temperature . The compound serves as a versatile synthetic intermediate that can be coupled to various E3 ubiquitin ligase-recruiting moieties—including cereblon (CRBN) and von Hippel-Lindau (VHL) ligands—to construct complete BRD4-targeting proteolysis-targeting chimeras (PROTACs) [1]. The free-base form (CAS 2154358-89-9) and the TFA salt are both commercially available from multiple suppliers at research-grade purity (≥98%) .

Why BRD4 Ligand-Linker Conjugate 1 (TFA) Cannot Be Replaced by Generic BRD4-Targeting Intermediates


In PROTAC development, the linker moiety governs ternary complex formation geometry, target ubiquitination efficiency, and ultimately degradation potency, meaning that simply substituting any BRD4-binding ligand-linker conjugate yields PROTACs with unpredictable and often inferior pharmacological properties [1]. BRD4 ligand-Linker Conjugate 1 (TFA) incorporates a linear six-methylene aminohexyl spacer derived from the well-validated (+)-JQ1 scaffold, a linker length and composition empirically identified as optimal within structure-activity relationship (SAR) campaigns for BRD4-targeting degraders [2]. Specifically, compounds with (CH2)5 and (CH2)6 alkyl linkers demonstrated the most favorable BRD4 degradation DC50 values (16–52 nM) in systematic linker-length optimization studies, while both shorter and longer linkers attenuated activity [2]. Furthermore, the terminal primary amine provides a defined, reactive chemical handle compatible with amide coupling, reductive amination, and click chemistry strategies, enabling modular assembly with diverse E3 ligase ligands without requiring de novo resynthesis of the entire PROTAC scaffold [3]. The TFA salt form offers superior aqueous solubility (~100 mg/mL in H2O) compared to many neutral PROTAC intermediates, facilitating solution-phase conjugation reactions under mild aqueous conditions .

Quantitative Evidence Guide: BRD4 Ligand-Linker Conjugate 1 (TFA) Differentiation Data


Linker Length Optimization: Six-Carbon Alkyl Spacer Matches the Most Potent BRD4 Degradation Window

BRD4 ligand-Linker Conjugate 1 (TFA) features a six-methylene (C6) aminohexyl linker, a length that directly coincides with the optimal range for BRD4-targeting PROTAC degradation potency. In a systematic SAR study of dihydrouracil-JQ1 conjugates spanning varied alkyl linker lengths, compounds bearing (CH2)5 and (CH2)6 linkers achieved BRD4 degradation DC50 values of 16–52 nM, while shorter (C2–C4) or longer (C8–C11) linkers produced inferior degradation [1]. This finding is corroborated by structural studies demonstrating that a six-atom linker provides sufficient reach to accommodate the BRD4–E3 ligase protein-protein interface while avoiding excessive conformational entropy that would disfavor ternary complex formation [2]. PROTACs built from shorter alkyl linkers (e.g., dBET1 with a C2-type connection, EC50 = 430 nM) show approximately 8- to 27-fold weaker degradation potency than those built from C5–C6 linkers [3].

PROTAC linker SAR BRD4 degradation DC50 ternary complex geometry

Aqueous Solubility Advantage of TFA Salt Form Enables Direct Use in Bioconjugation Workflows

BRD4 ligand-Linker Conjugate 1 (TFA) exhibits aqueous solubility of ~100 mg/mL (approximately 162.85 mM) in water, a property attributable to the TFA counterion that protonates the terminal primary amine . This represents a substantial solubility advantage over the free-base form BRD4 ligand-Linker Conjugate 1 (CAS 2154358-89-9; MW 500.04), which is described as typically a solid at room temperature and requires organic solvents such as DMSO for dissolution . For comparison, structurally related BRD4-targeting PROTAC intermediates without salt forms (e.g., (+)-JQ1 carboxylic acid) typically exhibit aqueous solubility below 1 mg/mL, necessitating DMSO stock solutions and limiting their direct application in aqueous-phase conjugation reactions . The high aqueous solubility of the TFA salt enables stock solution preparation at 10–100 mM directly in water or aqueous buffer, eliminating the need for organic co-solvents that can denature sensitive E3 ligase protein domains during biochemical conjugation steps [1].

PROTAC solubility TFA salt formulation aqueous bioconjugation

JQ1-Derived Warhead Retains Low-Nanomolar BRD4 Bromodomain Binding Affinity Across PROTAC Architectures

The BRD4-targeting warhead of Conjugate 1 is derived from the (+)-JQ1 scaffold, a well-characterized BET bromodomain inhibitor with demonstrated binding to BRD4 BD1 and BD2 at low-nanomolar affinities. In the context of the completed PROTAC GNE-987, which shares the identical JQ1-derived BRD4-binding moiety and an alkyl linker architecture with Conjugate 1, the warhead contributes to equipotent binding at BRD4 BD1 (IC50 = 4.7 nM) and BD2 (IC50 = 4.4 nM) bromodomains . PROTACs incorporating this JQ1-derived ligand-linker architecture have demonstrated picomolar cellular degradation activity, with GNE-987 achieving a DC50 of 0.03 nM in EOL-1 AML cells [1]. This is in contrast to PROTACs built from alternative BRD4-binding warheads such as Mivebresib-based ligands, which exhibit different bromodomain selectivity profiles and may preferentially target a distinct subset of BET-dependent transcriptional programs . The terminal primary amine of Conjugate 1 allows for modular conjugation to diverse E3 ligase recruiters (CRBN, VHL, IAP) while preserving the core BRD4-binding pharmacophore, enabling systematic exploration of E3 ligase-dependent degradation selectivity [2].

BRD4 bromodomain affinity JQ1 scaffold PROTAC target engagement

Modular Primary Amine Handle Provides Compatibility with Multiple E3 Ligase Conjugation Chemistries

The terminal primary amine of BRD4 ligand-Linker Conjugate 1 (TFA) serves as a versatile chemical handle that enables PROTAC assembly via multiple distinct conjugation chemistries—amide coupling (with carboxylic acid-functionalized E3 ligands), reductive amination (with aldehyde-bearing E3 ligands), and copper-catalyzed azide-alkyne cycloaddition (following facile conversion to an azide) . This modularity contrasts with BRD4 ligand-linker conjugates that present less reactive functional groups (e.g., hydroxyl or Boc-protected amines), which require deprotection steps or activated ester pre-functionalization prior to E3 ligase conjugation, adding synthetic complexity and reducing overall yield . A systematic study of amine-acid coupling reactions for BRD4 PROTAC assembly demonstrated that alternative coupling chemistries (alkyl, ester, ketone, and amine connections) can modulate the resulting PROTAC's degradation efficacy compared to the classical amide linkage, highlighting the value of a primary amine that can participate in diverse bond-forming reactions [1]. Specifically, alkyl-connected CRBN binders derived from amine intermediates showed improved cell permeability and reduced neosubstrate degradation activity compared to amide counterparts [2].

PROTAC modular synthesis amine conjugation E3 ligase ligand coupling

TFA Salt Form Addresses Free Base Handling Challenges: Validated Long-Term Storage Stability Data

BRD4 ligand-Linker Conjugate 1 (TFA) is supplied as a viscous liquid with documented storage stability: powder form stable at -20°C for 3 years and at 4°C for 2 years; in solvent at -80°C for 6 months and at -20°C for 1 month when stored under nitrogen and protected from moisture . This contrasts with the free-base form BRD4 ligand-Linker Conjugate 1 (CAS 2154358-89-9), which exists as a solid at room temperature with a LogP of 3.9, indicating significantly higher lipophilicity that may complicate dissolution and handling . The TFA salt requires storage under inert atmosphere (nitrogen) to prevent amine oxidation, a precaution that is explicitly specified in vendor documentation and critical for maintaining conjugate reactivity during long-term laboratory storage. While other BRD4-targeting intermediates such as (+)-JQ1 carboxylic acid are supplied as solids with similar cold-storage requirements, their lower aqueous solubility complicates stock solution preparation and may lead to precipitation upon dilution into aqueous reaction mixtures . The accompanying documentation for Conjugate 1 (TFA) includes validated stock solution preparation tables (1–25 mM in H2O) with calculated mass/volume ratios, reducing the risk of formulation errors during experimental setup .

PROTAC intermediate stability TFA salt storage research reagent handling

High-Impact Application Scenarios for BRD4 Ligand-Linker Conjugate 1 (TFA) in PROTAC Research and Development


Rational PROTAC Library Synthesis Targeting BRD4 with Diverse E3 Ligase Recruiters

BRD4 ligand-Linker Conjugate 1 (TFA) is optimally suited as a common intermediate for the parallel synthesis of focused PROTAC libraries exploring E3 ligase diversity. The terminal primary amine enables a single coupling step with a panel of carboxylic acid-functionalized E3 ligase ligands (CRBN-based pomalidomide/thalidomide derivatives, VHL ligands, or IAP ligands), yielding a matrix of BRD4 PROTACs that systematically vary the E3 interface while holding the BRD4 warhead and linker length constant. This approach is validated by the amine-acid coupling diversification strategies described by Lefebvre et al. (2025), where JQ1 carboxylic acid was coupled to CRBN and VHL partial PROTACs via amide, ester, alkyl, ketone, and amine linkages, demonstrating that the choice of coupling chemistry modulates degradation potency and selectivity [1]. The validated linker length (C6) positions the resulting PROTACs within the optimal 16–52 nM DC50 range established by systematic SAR studies [2].

PROTAC-Antibody Conjugate (PAC) Payload Assembly via Aqueous Bioconjugation

The high aqueous solubility of the TFA salt form (~100 mg/mL in H2O) makes BRD4 ligand-Linker Conjugate 1 (TFA) particularly suitable for assembling BRD4-targeting PROTAC payloads intended for antibody conjugation (PACs). In the PAC modality exemplified by PROTAC BRD4 Degrader-5-CO-PEG3-N3, a BRD4 degrader (GNE-987, which shares the JQ1-derived warhead architecture with Conjugate 1) is linked through a PEG-based connector for subsequent antibody attachment . The aqueous compatibility of Conjugate 1 (TFA) eliminates the need for DMSO or other organic co-solvents during the conjugation step, preserving antibody structural integrity and reducing aggregation. This application scenario is reinforced by the demonstrated picomolar potency of GNE-987-based PACs (DC50 = 0.03 nM in EOL-1 cells), indicating that the JQ1-derived warhead-linker architecture is well-suited for targeted delivery approaches .

Ternary Complex Structure-Guided Optimization of BRD4 Degraders

The defined chemical structure of BRD4 ligand-Linker Conjugate 1 (TFA)—with its JQ1-derived warhead and linear C6 aminohexyl linker—provides a well-characterized starting point for structure-guided PROTAC optimization. The JQ1 scaffold's binding mode to BRD4 bromodomains has been extensively characterized by X-ray crystallography (e.g., PDB 3MXF and related structures), and the amine-terminated linker offers a known vector for E3 ligase attachment that has been validated in multiple ternary complex structures [3]. Computational modeling of BRD4–PROTAC–E3 ligase ternary complexes can leverage this defined geometry to predict optimal E3 ligase pairing and linker modifications before synthesis, reducing the number of empirical iterations required. This scenario is particularly valuable for laboratories employing rational PROTAC design strategies rather than high-throughput empirical screening.

In Vivo-Ready BRD4 Degrader Development Leveraging Validated Pharmacokinetic Properties

The BRD4-targeting degrader CFT-2718, which is built upon the same JQ1-derived ligand-linker architecture as Conjugate 1, has demonstrated significant in vivo efficacy in small-cell lung cancer (LX-36 PDX) and pancreatic cancer (PNX-001 PDX) models with documented pharmacokinetic properties supporting translational development [4]. Conjugate 1 (TFA) enables the synthesis of PROTACs that build upon this validated in vivo foundation: the alkyl linker architecture avoids the metabolic liabilities associated with PEG-based linkers (oxidative degradation, immunogenicity concerns), while the terminal amine provides a defined attachment point for pharmacokinetic-modulating groups. The compound's LogP of 3.9 (free base) and aqueous solubility of the TFA salt suggest a favorable balance of membrane permeability and solubility for oral or parenteral administration of the final PROTAC product .

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